molecular formula C23H18N2O4 B2511215 6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid CAS No. 2460750-87-0

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2511215
CAS RN: 2460750-87-0
M. Wt: 386.407
InChI Key: SSEUJTCRUGESJR-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid is a research compound with the molecular formula C23H18N2O4 and a molecular weight of 386.407. It is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H19N3O4/c26-21(27)20-17-9-10-25(11-19(17)23-24-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,23,24)(H,26,27) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is typically available in powder form . Its molecular weight is 386.407.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the chemical structure , is used to protect hydroxy-groups in various chemical syntheses. This protective group can be conveniently removed while other base-labile protecting groups remain intact, as demonstrated in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-Substituted Hydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared for the efficient synthesis of structurally diverse N-substituted hydroxamic acids. These compounds are important in various chemical reactions and applications (Mellor & Chan, 1997).

Fluorescence in Carbon Dots

The compound contributes to the fluorescence origins in carbon dots with high fluorescence quantum yields. This finding is significant for understanding and expanding the applications of carbon dots in various scientific fields (Shi et al., 2016).

Polymer Synthesis

The compound is involved in the synthesis of novel aromatic polyamides containing ether and bulky fluorenylidene groups. These polyamides are noted for their solubility in organic solvents and their ability to form transparent, flexible, and tough films (Hsiao, Yang, & Lin, 1999).

Protective Group for Amide Bond in Peptides

It serves as a protective group for the amide bond in peptides, particularly useful in inhibiting interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Synthesis of Novel Compounds for Sensing Applications

The compound is used in the synthesis of new materials for highly selective sensing of various substances like picric acid, Fe3+, and L-arginine. These materials are significant in the development of sensitive and selective sensors for environmental and biological applications (Han et al., 2020).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-22(27)18-9-10-24-21-12-25(11-19(18)21)23(28)29-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-10,20H,11-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUJTCRUGESJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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